![molecular formula C14H17Cl2N3O B3208664 N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride CAS No. 1052548-99-8](/img/structure/B3208664.png)
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride
Overview
Description
“N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride” is a chemical compound with the CAS Number: 1052548-99-8 . It has a molecular weight of 314.21 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . This afforded an intermediate compound, which was then converted into a sulfonyl chloride. The final step involved a nucleophilic attack of the amines .Molecular Structure Analysis
The InChI code for the compound is1S/C14H16ClN3O.ClH/c15-11-7-5-10 (6-8-11)14-18-17-13 (19-14)9-16-12-3-1-2-4-12;/h5-8,12,16H,1-4,9H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 314.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Antiviral Activity
This compound has been synthesized and tested for its antiviral activity . Specifically, it has shown certain anti-tobacco mosaic virus activity . This suggests that it could be used in the development of new antiviral drugs, particularly for diseases caused by the tobacco mosaic virus.
Antitubercular Activity
The compound has also been synthesized and tested against three Mycobacterium tuberculosis cell lines . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This indicates that it could be a candidate for the development of novel antitubercular agents .
Synthesis of Sulfonamide Derivatives
The compound can be used as a starting point for the synthesis of sulfonamide derivatives . Sulfonamide derivatives have a wide range of biological activities and are associated with a wide range of biological activities .
Synthesis of Carboxamides
The compound can also be used in the synthesis of carboxamides . Carboxamides have been shown to have a variety of biological activities, including antitubercular activity .
Agricultural Applications
Sulfonamide derivatives, which can be synthesized from this compound, have been reported to possess antifungal and herbicidal properties for potential agricultural applications .
Development of Anti-Inflammatory Drugs
The 1,3,4-oxadiazole ring system, which is present in this compound, exerts a wide variety of pharmacological activities such as anti-inflammatory . This suggests that the compound could be used in the development of new anti-inflammatory drugs.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have shown activity againstMycobacterium tuberculosis cell lines .
Mode of Action
The activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its targets through electronic interactions, possibly influencing the function of the target proteins.
Biochemical Pathways
Given its potential antitubercular activity , it might interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Given its potential antitubercular activity , it might inhibit the growth of Mycobacterium tuberculosis.
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O.ClH/c15-11-7-5-10(6-8-11)14-18-17-13(19-14)9-16-12-3-1-2-4-12;/h5-8,12,16H,1-4,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPKDNGWPUGMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.